REACTION_CXSMILES
|
C(N(CC)[C:4]([C:6]1[CH:10]=[CH:9][S:8][CH:7]=1)=[O:5])C>C1COCC1>[S:8]1[CH:9]=[CH:10][C:6]2[C:4](=[O:5])[C:7]3[S:8][CH:9]=[CH:10][C:6]=3[C:4](=[O:5])[C:7]1=2
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(=O)C1=CSC=C1)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred over a period of 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried flask
|
Type
|
CUSTOM
|
Details
|
The reaction flak was placed in an ice bath
|
Type
|
ADDITION
|
Details
|
followed by the dropwise addition of n-BuLi (40.0 mL, 2.5 M BuLi in hexane) over a period of 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was subsequently slowly poured into ice water (250 mL)
|
Type
|
STIRRING
|
Details
|
stirred for several hours
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
the yellow precipitate washed successively with water, methanol (50 mL) and hexanes (50 mL)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1)C(C=1SC=CC1C2=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |